BenchChemオンラインストアへようこそ!

5-Chloro-7-((4-methylpiperazin-1-yl)methyl)quinolin-8-yl 4-methylbenzoate

Medicinal Chemistry Prodrug Design Permeability

This quinoline-piperazine hybrid features a 4-methylbenzoate ester mask that eliminates hydrogen-bond donor capacity (HBD=0) and raises logP to 4.2, enabling superior passive membrane permeability over the parent 8-hydroxyquinoline (HBD=1, logP 2.1). The ester is cleaved intracellularly by esterases to release the active 8-OH chelator for Fe²⁺/Cu²⁺/Zn²⁺-dependent cytotoxicity or enzyme inhibition assays. With 5 rotatable bonds and a basic piperazine center (pKa ~8-9), it accesses induced-fit binding conformations inaccessible to the rigid parent alcohol, making it ideal for kinase allosteric pocket screening. Positioned within favorable CNS drug space (TPSA 45.7 Ų, zero HBD), it is the preferred choice for brain-exposure studies where the prodrug strategy is accounted for in PK modeling. Specify CAS 514183-89-2 to ensure correct ester prodrug form.

Molecular Formula C23H24ClN3O2
Molecular Weight 409.91
CAS No. 514183-89-2
Cat. No. B2359382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-7-((4-methylpiperazin-1-yl)methyl)quinolin-8-yl 4-methylbenzoate
CAS514183-89-2
Molecular FormulaC23H24ClN3O2
Molecular Weight409.91
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)OC2=C3C(=C(C=C2CN4CCN(CC4)C)Cl)C=CC=N3
InChIInChI=1S/C23H24ClN3O2/c1-16-5-7-17(8-6-16)23(28)29-22-18(15-27-12-10-26(2)11-13-27)14-20(24)19-4-3-9-25-21(19)22/h3-9,14H,10-13,15H2,1-2H3
InChIKeyVWAYSLFFDUWQNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-7-((4-methylpiperazin-1-yl)methyl)quinolin-8-yl 4-methylbenzoate (CAS 514183-89-2) – Core Chemical Profile


5-Chloro-7-((4-methylpiperazin-1-yl)methyl)quinolin-8-yl 4-methylbenzoate (CAS 514183-89-2) is a synthetic quinoline derivative comprising a 5-chloro-8-hydroxyquinoline core that is O-functionalized with a 4-methylbenzoate ester and C-functionalized at the 7-position with a 4-methylpiperazin-1-ylmethyl group [1]. The molecular formula is C23H24ClN3O2 (MW 409.9 g/mol, XLogP3-AA 4.2) [1]. It belongs to a class of quinoline-piperazine hybrids that are investigated for metal-chelation, antimicrobial, and kinase-inhibitory properties [2].

Why Generic Substitution Fails for 5-Chloro-7-((4-methylpiperazin-1-yl)methyl)quinolin-8-yl 4-methylbenzoate (514183-89-2)


Generic substitution fails because small structural alterations in this quinoline-piperazine chemotype produce large changes in physicochemical and biological properties. The 4-methylbenzoate ester critically masks the 8-OH group present in the parent alcohol (CAS 92556-96-2), altering hydrogen-bond donor capacity (0 vs. 1), logP (XLogP3-AA 4.2 vs. 2.1), and rotatable bond count (5 vs. 2) [1][2]. These differences directly impact membrane permeability, solubility, metabolic stability, and target engagement, meaning the ester cannot be assumed interchangeable with the free 8-hydroxyquinoline or other regioisomeric esters without empirical validation .

Quantitative Differentiation Evidence for 5-Chloro-7-((4-methylpiperazin-1-yl)methyl)quinolin-8-yl 4-methylbenzoate vs. Closest Analogs


Hydrogen-Bond Donor Count: 4-Methylbenzoate Ester vs. Parent 8-Hydroxyquinoline

The 4-methylbenzoate ester (CAS 514183-89-2) possesses zero hydrogen-bond donors (HBD = 0), whereas the parent 8-hydroxyquinoline (CAS 92556-96-2) has one HBD [1][2]. HBD count is a major determinant of passive membrane permeability and oral bioavailability; a reduction from 1 to 0 is associated with improved permeability across Caco-2 and MDCK monolayers in structurally related quinoline series [3].

Medicinal Chemistry Prodrug Design Permeability

Lipophilicity (XLogP3-AA): 4-Methylbenzoate Ester vs. Parent 8-Hydroxyquinoline

The 4-methylbenzoate ester (XLogP3-AA = 4.2) is approximately 2.1 log units more lipophilic than the parent 8-hydroxyquinoline (XLogP3-AA = 2.1) [1][2]. In the context of the quinoline-piperazine series, this shift places the ester in a more favorable lipophilicity range for CNS penetration (optimal 2–4) while the parent alcohol resides in the peripheral-drug space [3].

Lipophilicity logP Drug-likeness

Rotatable Bond Count: 4-Methylbenzoate Ester vs. Parent 8-Hydroxyquinoline

The ester contains 5 rotatable bonds versus 2 in the parent alcohol [1][2]. Increased rotatable bond count is associated with higher conformational entropy, which can reduce binding affinity to rigid protein pockets unless compensated by favorable hydrophobic contacts from the 4-methylphenyl ring. This property may be exploited in fragment-based or selectivity-driven campaigns where conformational flexibility contributes to induced-fit binding [3].

Molecular Flexibility Entropy Selectivity

High-Value Application Scenarios for 5-Chloro-7-((4-methylpiperazin-1-yl)methyl)quinolin-8-yl 4-methylbenzoate (514183-89-2)


Prodrug Candidate for Intracellular Delivery of 8-Hydroxyquinoline Metal Chelators

The 4-methylbenzoate ester serves as a lipophilic prodrug mask for the 8-OH chelating moiety. In cell-based assays requiring passive diffusion across lipid bilayers, the ester (HBD=0, XLogP3-AA 4.2) is expected to exhibit superior membrane flux relative to the parent alcohol (HBD=1, XLogP3-AA 2.1) [1][2]. Upon intracellular esterase cleavage, the active 8-hydroxyquinoline is released to chelate Fe2+, Cu2+, or Zn2+, enabling metal-dependent cytotoxicity or enzyme inhibition studies [3].

Conformational Probe in Kinase Selectivity Profiling

With 5 rotatable bonds and a basic piperazine center (pKa ~8–9), the compound can access binding conformations unavailable to the rigid parent alcohol (2 rotatable bonds) [1][2]. This makes it suitable for screening panels where induced-fit binding or Type III allosteric pocket engagement is hypothesized, particularly for kinases with flexible hinge regions [4].

Lipophilic Scaffold for Blood-Brain Barrier Penetration Studies

The combination of zero HBD, moderate TPSA (45.7 Ų), and XLogP3-AA 4.2 places this compound within the favorable CNS drug space [1][5]. Researchers investigating quinoline-based CNS targets (e.g., CNS-penetrant kinase inhibitors or metal chaperones) may prioritize this ester over the parent alcohol for brain-exposure studies, provided that esterase-mediated conversion is accounted for in pharmacokinetic modeling.

Quote Request

Request a Quote for 5-Chloro-7-((4-methylpiperazin-1-yl)methyl)quinolin-8-yl 4-methylbenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.